
2-(3-Methanesulfonylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methanesulfonylcyclohexyl)acetic acid is an organic compound with a unique structure that combines a cyclohexyl ring with a methanesulfonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methanesulfonylcyclohexyl)acetic acid typically involves the introduction of a methanesulfonyl group to a cyclohexyl ring, followed by the addition of an acetic acid moiety. One common method involves the reaction of cyclohexyl derivatives with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonylcyclohexyl intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methanesulfonylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the acetic acid moiety under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methylcyclohexyl derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-(3-Methanesulfonylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methanesulfonylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The acetic acid moiety can also participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonylacetic acid: Similar structure but lacks the cyclohexyl ring.
Cyclohexylacetic acid: Similar structure but lacks the methanesulfonyl group.
Methanesulfonylcyclohexane: Similar structure but lacks the acetic acid moiety.
Uniqueness
2-(3-Methanesulfonylcyclohexyl)acetic acid is unique due to the combination of the cyclohexyl ring, methanesulfonyl group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16O4S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(3-methylsulfonylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H16O4S/c1-14(12,13)8-4-2-3-7(5-8)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
InChI Key |
JOBWBYYCMHDJHS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCCC(C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




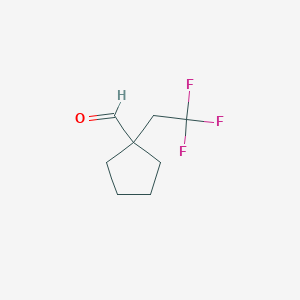
![2-{[(5-Bromothiophen-2-yl)methyl]amino}butan-1-ol](/img/structure/B13263684.png)
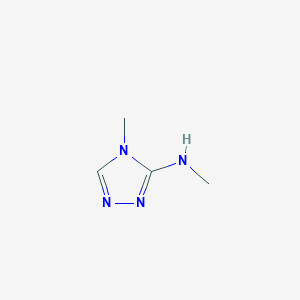
![N,N-dimethyl-2-[(3-methylcyclopentyl)amino]acetamide](/img/structure/B13263690.png)

![Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate](/img/structure/B13263694.png)
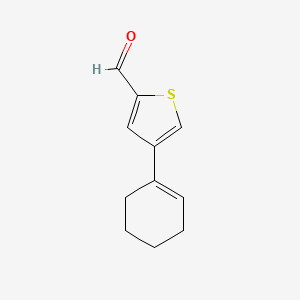
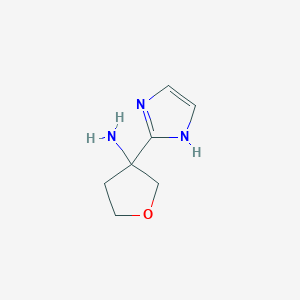
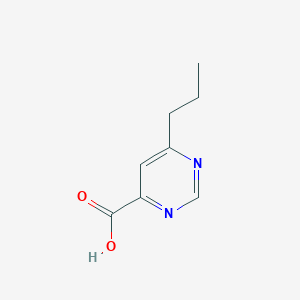

![6-[(Azetidin-3-yl)methoxy]quinoline](/img/structure/B13263724.png)

